Substrate Scope Selectivity: IpcBH2 vs. Ipc2BH for Trans- vs. Cis-Alkenes
While diisopinocampheylborane (Ipc2BH) is ineffective for the hydroboration of trans- and trisubstituted alkenes due to steric constraints, monoisopinocampheylborane (IpcBH2) provides good to excellent enantioselectivity for these substrates [1]. This is a direct class-level inference based on decades of established synthetic methodology.
| Evidence Dimension | Substrate Compatibility |
|---|---|
| Target Compound Data | Effective for trans- and trisubstituted alkenes |
| Comparator Or Baseline | Ipc2BH is effective primarily for sterically less demanding cis-alkenes |
| Quantified Difference | Not applicable (qualitative difference in substrate scope) |
| Conditions | Standard hydroboration conditions (THF, low temperature) |
Why This Matters
This fundamental difference in substrate scope dictates reagent selection: procurement of IpcBH2 is mandatory for asymmetric hydroboration of trans- and trisubstituted alkenes, where its bulkier analog Ipc2BH fails.
- [1] Brown, H. C., & Jadhav, P. K. (1983). Asymmetric synthesis via chiral organoboranes. In J. D. Morrison (Ed.), Asymmetric Synthesis (Vol. 2). Academic Press. View Source
